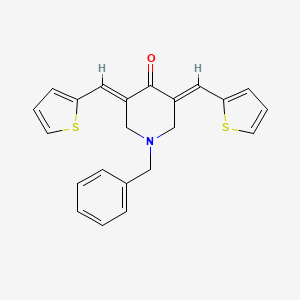

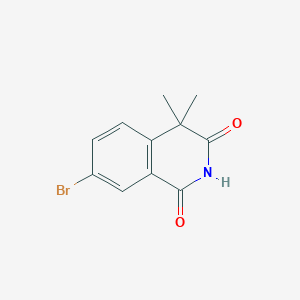

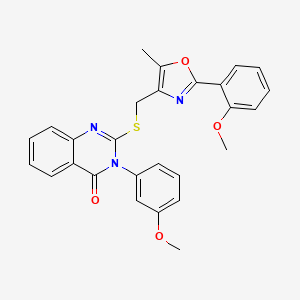

![molecular formula C13H14FNO B2440377 [1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol CAS No. 676644-23-8](/img/structure/B2440377.png)

[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol” is a chemical compound with a complex structure . It is related to 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde, which is an ether and can be used to prepare vonoprazan fumarate, a potent orally active potassium-competitive acid blocker (P-CAB) with antisecretory activity .

Synthesis Analysis

The synthesis of this compound is complex and involves multiple steps . One of the synthetic approaches includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a linear formula of C22H17FN4OS2 and a molecular weight of 436.533 . The structure is related to that of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Wissenschaftliche Forschungsanwendungen

Catalyst Development for Methanol Dehydration

Methanol dehydration to produce dimethyl ether (DME) is a crucial process with extensive applications. Researchers have extensively studied catalysts involved in this reaction. The dominant catalysts include γ-Al2O3 and various zeolites such as ZSM-5, Y, beta, and mordenite, along with their modifications. The wide variety of catalysts studied also encompass silica-alumina, mesoporous silicates, aluminum phosphate, silicoaluminophosphates, heteropoly acids (HPAs), metal oxides, ion exchange resins, and quasicrystals. These catalysts play a pivotal role in the dehydration process, significantly contributing to the efficiency and sustainability of methanol utilization in industrial processes (Bateni & Able, 2018).

Methanol Synthesis and Industrial Applications

Methanol synthesis, particularly from syngas, represents a vast field with a myriad of industrial applications. Methanol, due to its clean-burning nature and versatile applicability, serves as a fundamental chemical in various sectors. Its potential future uses, especially as a peaking fuel in coal gasification combined cycle power stations, highlight its significance in energy and chemical industries. The synthesis process, involving catalysts and varying conditions, is crucial for efficient production and application of methanol in diverse fields (Cybulski, 1994).

Methanol in Hydrogen Production

Methanol serves as a significant source for hydrogen production, a topic of extensive research due to its implications in fuel cell technology and the hydrogen economy. The review of methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition highlights the intricate processes involved and the importance of catalyst development and reactor technology in enhancing efficiency. The role of methanol in fostering a sustainable hydrogen-methanol economy is evident from the advancements in catalysts and reactor structures (García et al., 2021).

Methanol as an Indicator of Cellulosic Insulation Degradation

The utilization of methanol as a chemical marker, particularly in assessing the condition of solid insulation in power transformers, illustrates its niche yet vital application in the energy sector. The identification of methanol in transformer field samples and its role in monitoring cellulosic insulation degradation underscores its importance in maintaining and monitoring energy infrastructure (Jalbert et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that both indole and pyrrolidine derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole and pyrrolidine derivatives, are known to interact with their targets through various mechanisms, often leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds, such as pyrrolidine derivatives, are known to have certain physicochemical parameters that can impact their bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-7,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHHPNKGIUSJRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

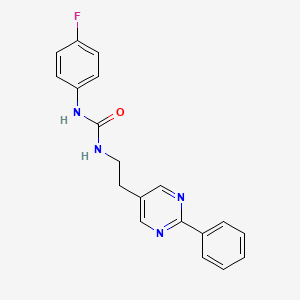

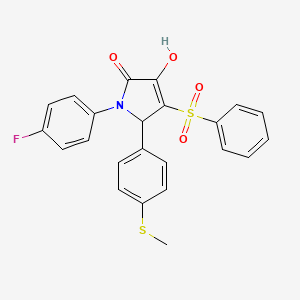

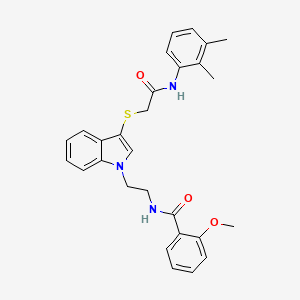

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2440306.png)

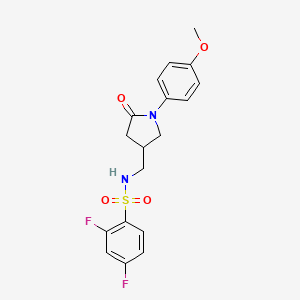

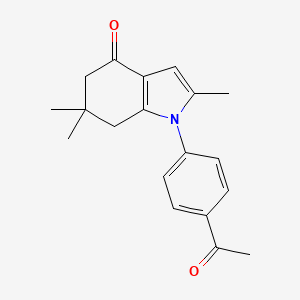

![5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2440314.png)

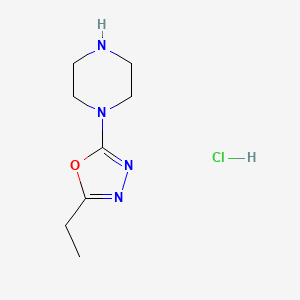

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2440315.png)

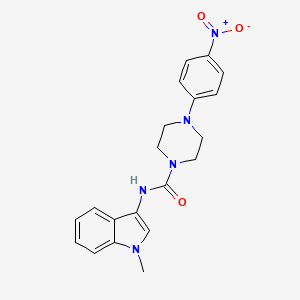

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440316.png)